An In-depth Technical Guide to the Chemical Properties and Structure of 2,3,4,5-Tetrachlorophenol
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3,4,5-Tetrachlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrachlorophenol is a chlorinated aromatic organic compound that belongs to the class of chlorophenols. It is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence in the environment, potential toxicity, and its role as a metabolite of pesticides such as lindane. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of 2,3,4,5-tetrachlorophenol.
Chemical Structure and Identification
The structure of 2,3,4,5-tetrachlorophenol consists of a benzene (B151609) ring substituted with four chlorine atoms at positions 2, 3, 4, and 5, and a hydroxyl group at position 1.
| Identifier | Value |
| IUPAC Name | 2,3,4,5-Tetrachlorophenol[1] |
| CAS Number | 4901-51-3[1] |
| Molecular Formula | C₆H₂Cl₄O[1] |
| InChI | InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H[1] |
| InChIKey | RULKYXXCCZZKDZ-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O[1] |
Physicochemical Properties
The physicochemical properties of 2,3,4,5-tetrachlorophenol are crucial for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Reference |
| Molecular Weight | 231.89 g/mol | [1] |
| Appearance | Needles (from petroleum ether, ligroin) or beige solid | [1] |
| Melting Point | 116-117 °C (241 °F) | [1] |
| Boiling Point | Sublimes | [1] |
| Water Solubility | < 1 mg/mL at 70 °F (less than 1000 mg/L) | [1] |
| pKa | 6.35 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.21 | [1] |
Experimental Protocols
Determination of Water Solubility (Flask Method)
This protocol is suitable for substances with solubilities greater than 10⁻² g/L.
Principle: A saturated solution of 2,3,4,5-tetrachlorophenol in water is prepared, and the concentration of the dissolved substance is determined analytically.
Apparatus:
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Shaking flask or vessel with a stirrer
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Constant temperature bath
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Analytical balance
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Centrifuge (optional)
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Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
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Add an excess amount of solid 2,3,4,5-tetrachlorophenol to a flask containing deionized water.
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Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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After equilibration, stop the stirring and allow the undissolved solid to settle. If necessary, centrifuge the solution to separate the solid phase.
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Carefully withdraw an aliquot of the clear supernatant.
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Determine the concentration of 2,3,4,5-tetrachlorophenol in the aliquot using a validated analytical method such as HPLC-UV or GC-MS.
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Repeat the measurement at different time intervals until consecutive measurements show no significant change, confirming that equilibrium has been reached.
Determination of pKa (Spectrophotometric Method)
Principle: The pKa is determined by measuring the change in the UV-Vis absorbance spectrum of 2,3,4,5-tetrachlorophenol as a function of pH. The ionized and non-ionized forms of the molecule exhibit different absorbance spectra.
Apparatus:
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UV-Vis spectrophotometer
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pH meter
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Quartz cuvettes
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Volumetric flasks and pipettes
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Buffer solutions of known pH
Procedure:
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Prepare a stock solution of 2,3,4,5-tetrachlorophenol in a suitable solvent (e.g., methanol) and then dilute it in a series of buffer solutions covering a range of pH values around the expected pKa (e.g., pH 4 to 8).
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Record the UV-Vis spectrum of each solution over a relevant wavelength range.
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Identify the wavelengths of maximum absorbance for both the acidic (non-ionized) and basic (ionized) forms.
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Measure the absorbance of each solution at these specific wavelengths.
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The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the ionized and non-ionized forms (determined from the absorbance values) against the pH.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: 2,3,4,5-Tetrachlorophenol is separated from other components in a sample by gas chromatography and then detected and identified by mass spectrometry. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.
Sample Preparation (for environmental water samples):
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Acidify the water sample (e.g., 500 mL) to pH < 2 with a suitable acid (e.g., sulfuric acid).
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Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.
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Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol, hexane-acetone mixture).
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Concentrate the eluate under a gentle stream of nitrogen.
Derivatization (Acetylation):
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To the concentrated extract, add a derivatizing agent such as acetic anhydride (B1165640) in the presence of a catalyst like potassium carbonate.
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Heat the mixture to facilitate the reaction, converting the phenol (B47542) to its more volatile acetate (B1210297) ester.
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Extract the derivatized product with a non-polar solvent like hexane.
GC-MS Conditions:
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Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Injector: Splitless mode at 250-280 °C.
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Oven Temperature Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes.
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Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
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Mass Spectrometer: Electron ionization (EI) at 70 eV.
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Scan Range: m/z 50-350 or selected ion monitoring (SIM) for target ions.
High-Performance Liquid Chromatography (HPLC) Analysis
Principle: 2,3,4,5-Tetrachlorophenol is separated by reverse-phase HPLC and detected by a UV detector.
Sample Preparation:
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For aqueous samples, pre-concentration by SPE as described in the GC-MS protocol may be necessary.
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Dissolve the extracted and dried residue in the mobile phase or a compatible solvent.
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (acidified with a small amount of an acid like phosphoric or acetic acid to suppress ionization). For example, an isocratic mobile phase could be 70:30 (v/v) acetonitrile:water with 0.1% phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Detector: UV detector set at a wavelength of approximately 220 nm or 290 nm.
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Injection Volume: 20 µL.
Metabolic Pathway
2,3,4,5-Tetrachlorophenol is a known metabolite of the insecticide lindane (γ-hexachlorocyclohexane). The metabolic pathway involves a series of enzymatic reactions, primarily occurring in the liver.
Caption: Metabolic pathway of lindane to 2,3,4,5-tetrachlorophenol and its subsequent metabolism.
Synthesis of 2,3,4,5-Tetrachlorophenol
A potential laboratory synthesis of 2,3,4,5-tetrachlorophenol can be adapted from methods used for other polychlorinated phenols. One plausible route involves the chlorination of a suitable precursor.
Principle: Direct chlorination of phenol or less chlorinated phenols often leads to a mixture of isomers. A more controlled synthesis might start from a precursor that directs the chlorination to the desired positions. An alternative approach is the hydrolysis of a corresponding polychlorinated benzene.
Example Synthetic Approach (Hypothetical):
A potential, though not explicitly documented, laboratory-scale synthesis could involve the controlled chlorination of 2,3,4-trichlorophenol (B99974).
Reaction Scheme: C₆H₃Cl₃O + Cl₂ → C₆H₂Cl₄O + HCl
Reagents and Apparatus:
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2,3,4-Trichlorophenol
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Chlorine gas or a chlorinating agent (e.g., sulfuryl chloride)
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A suitable inert solvent (e.g., carbon tetrachloride, dichloromethane)
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A Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride)
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Reaction flask with a gas inlet, stirrer, and reflux condenser
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Apparatus for neutralization, extraction, and purification (e.g., distillation or chromatography)
Procedure:
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Dissolve 2,3,4-trichlorophenol in the inert solvent in the reaction flask.
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Add the Lewis acid catalyst to the solution and stir.
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Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise while maintaining the reaction temperature (this may require cooling).
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Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
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Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.
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Neutralize any remaining acid with a base (e.g., sodium bicarbonate solution).
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Separate the organic layer and wash it with water.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent by rotary evaporation.
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Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography to isolate the 2,3,4,5-tetrachlorophenol isomer.
Disclaimer: This is a generalized synthetic protocol and requires optimization and safety precautions appropriate for handling chlorinated compounds and strong acids/reagents.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, analytical methodologies, metabolic context, and a potential synthetic route for 2,3,4,5-tetrachlorophenol. The information presented is intended to be a valuable resource for researchers and professionals working with this compound, facilitating further investigation into its environmental impact, toxicological profile, and potential applications. The provided experimental protocols offer a starting point for the reliable quantification and study of this significant environmental contaminant.
